molecular formula C12H15N5O2 B1269201 ethyl 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carboxylate CAS No. 91644-39-2

ethyl 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carboxylate

Cat. No. B1269201
CAS RN: 91644-39-2
M. Wt: 261.28 g/mol
InChI Key: CXLVWGJEYPJEAG-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C12H14N6O3 . It is a derivative of pyrazole, which is an important structural motif found in numerous pharmaceutically interesting compounds .


Synthesis Analysis

A solvent-free quick synthesis of 1-(4′,6′-dimethylpyrimidin-2′-yl)-5-amino-4H-3-arylpyrazoles was accomplished by grinding 2-hydrazino-4,6-dimethylpyrimidine and β-ketonitriles in the presence of p-Toluenesulfonic acid as a catalyst . Subsequently, 5-aminopyrazoles were converted to their corresponding N-acetamide and N-trifluoroacetamide derivatives by treating with acetic anhydride/acetic acid and trifluoroacetic anhydride/trifluoroacetic acid, respectively .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. The compound also contains a carboxylate group attached to the pyrazole ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 2-hydrazino-4,6-dimethylpyrimidine with β-ketonitriles to form 5-aminopyrazoles, followed by the conversion of these 5-aminopyrazoles to their corresponding N-acetamide and N-trifluoroacetamide derivatives .


Physical And Chemical Properties Analysis

The molecular weight of ethyl 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carboxylate is 290.27796 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.

Scientific Research Applications

Antibacterial Agents

This compound has been utilized in the synthesis of new derivatives that exhibit significant antibacterial activity . The presence of the pyrazole moiety, particularly the 5-amino group, contributes to this activity. Researchers have synthesized a variety of derivatives by reacting the compound with active methylene compounds, resulting in structures like pyran, pyridine, and pyridazine derivatives . These derivatives have shown high activity against pathogenic bacteria, making them potential candidates for developing new antibacterial drugs.

Anticancer Research

In the realm of anticancer research, derivatives of this compound have been explored for their cytotoxic properties. Preliminary studies have indicated that some synthesized compounds exhibit moderate-to-significant cytotoxic activity against cancer cell lines, such as the human Caucasian promyelocytic leukemia (HL-60) cell line . This suggests a promising avenue for the development of novel anticancer therapies.

Antifungal Applications

The structural motif of pyrazole is known to be part of pharmaceutically relevant compounds with antifungal properties. By modifying the core structure of ethyl 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carboxylate , researchers can create compounds that inhibit the growth of various fungi, contributing to the treatment of fungal infections .

Anti-inflammatory and Analgesic Agents

Compounds derived from this chemical have been investigated for their anti-inflammatory and analgesic effects. The modification of the pyrazole core structure can lead to the development of new drugs that can alleviate pain and reduce inflammation, which is beneficial for conditions like arthritis .

Antiviral Agents

The pyrazole derivative is also a part of ongoing research to develop new antiviral agents. Its structural framework allows for the creation of molecules that can potentially interfere with viral replication or protein synthesis, offering a pathway for treating viral infections .

Agrochemicals

In agriculture, derivatives of this compound are being studied for their herbicidal activities. The 5-aminopyrazoles, in particular, have been found to exhibit herbicidal properties, which could be harnessed to develop safer and more effective weed control solutions .

Enzyme Inhibition

Several 5-aminopyrazoles, including derivatives of the compound , have been reported to be potent and selective inhibitors of enzymes like p38α kinase. Such enzyme inhibitors are valuable in the treatment of diseases where enzyme activity is dysregulated .

Neuropharmacology

The compound has also found application in neuropharmacology. Derivatives have been described as antagonists of specific receptors, such as the Neuropeptide Y receptor type 5 (NPY5), which plays a role in regulating appetite and energy balance .

properties

IUPAC Name

ethyl 5-amino-1-(4,6-dimethylpyrimidin-2-yl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c1-4-19-11(18)9-6-14-17(10(9)13)12-15-7(2)5-8(3)16-12/h5-6H,4,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXLVWGJEYPJEAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC(=CC(=N2)C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351140
Record name ethyl 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carboxylate

CAS RN

91644-39-2
Record name ethyl 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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